molecular formula C10H9NO3 B14626145 2-Propenal, 2-methyl-3-(4-nitrophenyl)-

2-Propenal, 2-methyl-3-(4-nitrophenyl)-

Cat. No.: B14626145
M. Wt: 191.18 g/mol
InChI Key: UTNWCRRIRXIRHG-SOFGYWHQSA-N
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Description

2-Propenal, 2-methyl-3-(4-nitrophenyl)- is an organic compound with the molecular formula C10H9NO3 It is a derivative of propenal, featuring a nitrophenyl group attached to the third carbon and a methyl group on the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenal, 2-methyl-3-(4-nitrophenyl)- typically involves the condensation of 4-nitrobenzaldehyde with isobutyraldehyde in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate aldol product, which then undergoes dehydration to yield the final compound .

Industrial Production Methods

Industrial production of 2-Propenal, 2-methyl-3-(4-nitrophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Propenal, 2-methyl-3-(4-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propenal, 2-methyl-3-(4-nitrophenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propenal, 2-methyl-3-(4-nitrophenyl)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is facilitated by the presence of the nitro group, which enhances the compound’s electrophilic nature .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

(E)-2-methyl-3-(4-nitrophenyl)prop-2-enal

InChI

InChI=1S/C10H9NO3/c1-8(7-12)6-9-2-4-10(5-3-9)11(13)14/h2-7H,1H3/b8-6+

InChI Key

UTNWCRRIRXIRHG-SOFGYWHQSA-N

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/C=O

Canonical SMILES

CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C=O

Origin of Product

United States

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